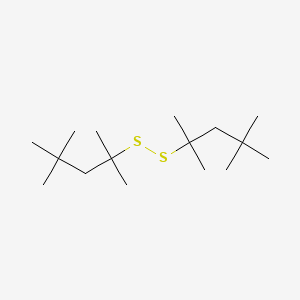

DI-tert-OCTYL DISULFIDE

CAS No.: 29956-99-8

Cat. No.: VC2316068

Molecular Formula: C16H34S2

Molecular Weight: 290.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29956-99-8 |

|---|---|

| Molecular Formula | C16H34S2 |

| Molecular Weight | 290.6 g/mol |

| IUPAC Name | 2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane |

| Standard InChI | InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 |

| Standard InChI Key | ZIMCZOLRXKPXLN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C |

| Canonical SMILES | CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C |

Introduction

Physical Properties

Di-tert-octyl disulfide exists as a colorless oil at room temperature with specific physical characteristics that make it suitable for various industrial applications . The compound's physical properties are summarized in Table 1.

Table 1: Physical Properties of Di-tert-octyl Disulfide

The high boiling point of di-tert-octyl disulfide (336.6°C) indicates its stability at elevated temperatures, which is particularly valuable for applications in polymer stabilization . Its moderate density and refractive index are typical for organosulfur compounds of similar molecular weight.

Synthesis Methods

Several methods have been developed for the synthesis of di-tert-octyl disulfide and related disulfide compounds. The selection of synthesis route depends on factors such as scale of production, available starting materials, and desired purity.

Oxidation of Thiols

One of the most common methods for synthesizing di-tert-octyl disulfide involves the oxidation of tert-octyl thiol. This approach parallels the synthesis route described for di-tert-butyl disulfide, which uses similar chemistry but with shorter alkyl chains . The general reaction scheme can be described as:

2 R-SH + [O] → R-SS-R + H₂O

Where R represents the tert-octyl group, and [O] represents an oxidizing agent.

Various oxidizing agents can be employed, including hydrogen peroxide in the presence of copper catalysts. As demonstrated in the synthesis of di-tert-butyl disulfide, the reaction can be performed by combining the thiol with a catalyst (cuprous chloride or cupric chloride) and adding hydrogen peroxide under controlled temperature conditions (typically -20°C to 70°C) .

Microwave-Assisted Synthesis

Recent advances in green chemistry have introduced microwave-assisted synthesis methods for disulfides. Using glycerol as a recyclable solvent, thiols can be efficiently converted to disulfides under microwave irradiation . This approach offers several advantages, including:

-

Faster reaction times

-

Higher yields

-

Use of renewable solvents

-

Easy workup procedures

-

Lower environmental impact

The method has proven effective for various thiols, including aromatic, aliphatic, and functionalized varieties, suggesting its potential applicability for di-tert-octyl disulfide synthesis .

Continuous Flow Method

Another modern approach employs continuous flow reactors for disulfide synthesis. Using 1-chlorobenzotriazole (BtCl) as an oxidant, thiols can be efficiently converted to disulfides with high productivity and broad functional group compatibility . This method is particularly valuable for industrial-scale production due to its:

-

High yields

-

Short reaction times

-

Compatibility with various functional groups

-

Scalability for commercial production

For laboratory use, di-tert-octyl disulfide is typically prepared as stock solutions of various concentrations. The preparation details from GlpBio provide a useful reference for researchers working with this compound .

Table 2: Stock Solution Preparation Guide for Di-tert-octyl Disulfide

| Desired Concentration | Amount of Compound | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.4415 mL | 17.2076 mL | 34.4151 mL |

| 5 mM | 0.6883 mL | 3.4415 mL | 6.883 mL |

| 10 mM | 0.3442 mL | 1.7208 mL | 3.4415 mL |

When preparing solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. For optimal stability, solutions should be stored at 2-8°C and used within appropriate timeframes to avoid degradation .

Applications and Research Findings

Polymer Stabilization

One of the most significant applications of di-tert-octyl disulfide is in polymer stabilization, particularly for polypropylene. Patent literature indicates that di-tert-octyl disulfide, along with related tri- and tetrasulfides, can effectively protect polymers against thermal degradation .

The patent US3056759A describes how these compounds are utilized at concentrations of 0.1 to 1 weight percent based on the polymer. When incorporated through conventional milling or extruding operations, these additives significantly improve the polymer's thermal stability .

The mechanism of stabilization likely involves the disulfide's ability to scavenge free radicals generated during thermal processing, thereby preventing chain scission and maintaining the polymer's molecular weight and mechanical properties. This application highlights the compound's significance in industrial polymer processing.

Comparison with Related Disulfides

Di-tert-octyl disulfide belongs to a broader family of disulfide compounds with varying alkyl chain structures. Understanding the distinctions between these related compounds is important for appropriate application selection.

Table 3: Comparison of Di-tert-octyl Disulfide with Related Compounds

| Compound | Molecular Formula | CAS Number | Key Characteristics |

|---|---|---|---|

| Di-tert-octyl disulfide | C₁₆H₃₄S₂ | 29956-99-8 | Higher steric hindrance, used in polymer stabilization |

| Di-n-octyl disulfide | C₁₆H₃₄S₂ | 822-27-5 | Linear alkyl groups, different reactivity profile |

| Di-tert-butyl disulfide | C₈H₁₈S₂ | - | Shorter carbon chain, similar reactivity but higher volatility |

The structural differences between these compounds, particularly the branched versus linear arrangement of the carbon chains, significantly influence their physical properties, reactivity, and application suitability .

Di-tert-octyl disulfide features branched alkyl groups that create greater steric hindrance around the disulfide bond, potentially affecting its reactivity in certain applications. In contrast, di-n-octyl disulfide has straight-chain octyl groups that present less steric constraint .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume